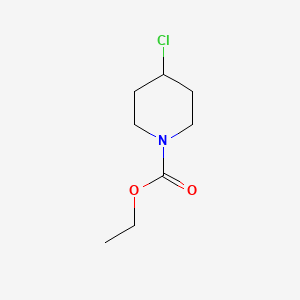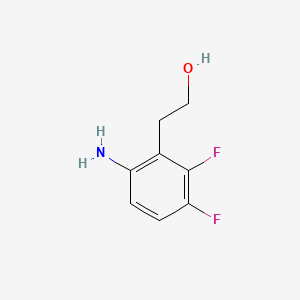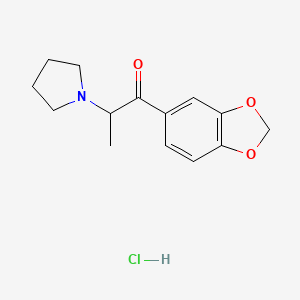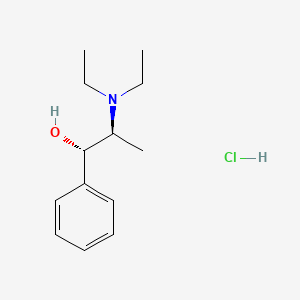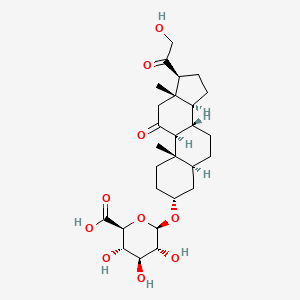
1,3-Dioxan-5-amine,N,N-dimethyl-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dioxan-5-amine,N,N-dimethyl-(9CI) is a chemical compound with the molecular formula C6H13NO2 and a molecular weight of 131.17 g/mol . It is characterized by a dioxane ring structure with an amine group and two methyl groups attached to the nitrogen atom.
Méthodes De Préparation
The synthesis of 1,3-Dioxan-5-amine,N,N-dimethyl-(9CI) involves several steps. One common method includes the reaction of 1,3-dioxane with dimethylamine under specific conditions . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and the use of catalysts.
Analyse Des Réactions Chimiques
1,3-Dioxan-5-amine,N,N-dimethyl-(9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in substitution reactions with halogenated compounds, leading to the formation of new derivatives.
Applications De Recherche Scientifique
1,3-Dioxan-5-amine,N,N-dimethyl-(9CI) has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,3-Dioxan-5-amine,N,N-dimethyl-(9CI) involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and participate in nucleophilic reactions, affecting various biochemical pathways. The dioxane ring structure may also influence its reactivity and interactions with other molecules .
Comparaison Avec Des Composés Similaires
1,3-Dioxan-5-amine,N,N-dimethyl-(9CI) can be compared with other similar compounds such as:
1,3-Dioxan-5-amine,N,N-dimethyl-2-(1-methylethyl)-(9CI): This compound has an additional isopropyl group, which may alter its chemical properties and reactivity.
1,3-Dioxan-5-amine,N,N-dimethyl-2-(1-methylethyl)-,cis-(9CI): The cis configuration can affect the compound’s stereochemistry and interactions with other molecules.
These comparisons highlight the unique structural features and reactivity of 1,3-Dioxan-5-amine,N,N-dimethyl-(9CI).
Propriétés
Numéro CAS |
154917-38-1 |
|---|---|
Formule moléculaire |
C6H13NO2 |
Poids moléculaire |
131.175 |
Nom IUPAC |
N,N-dimethyl-1,3-dioxan-5-amine |
InChI |
InChI=1S/C6H13NO2/c1-7(2)6-3-8-5-9-4-6/h6H,3-5H2,1-2H3 |
Clé InChI |
SQCVOPGFMQRAPR-UHFFFAOYSA-N |
SMILES |
CN(C)C1COCOC1 |
Synonymes |
1,3-Dioxan-5-amine,N,N-dimethyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


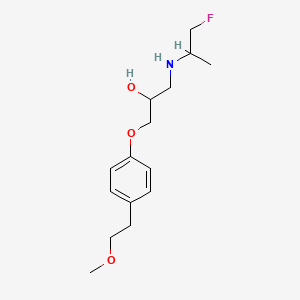
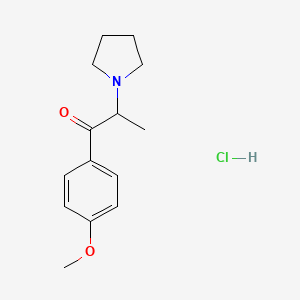
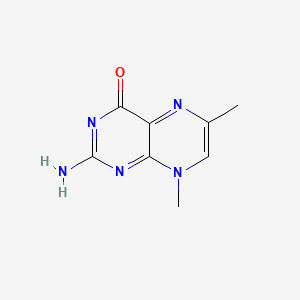
![(6R,7R)-Benzhydryl 3-hydroxy-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B586622.png)
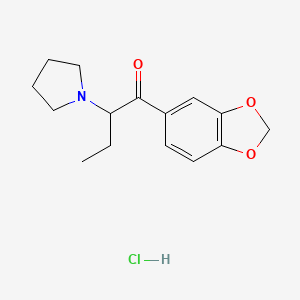
![N-[2-(Dichloroacetyl)phenyl]-4-methoxybenzamide](/img/structure/B586627.png)
![3-Methyl-3H-imidazo[4,5-F]quinoxaline](/img/structure/B586630.png)
